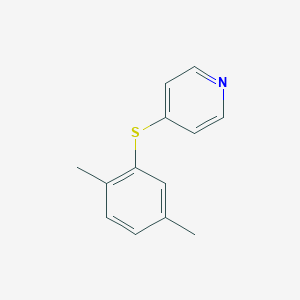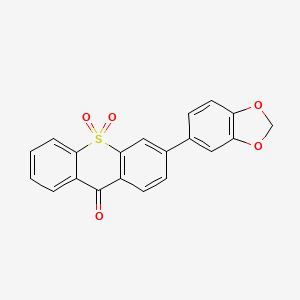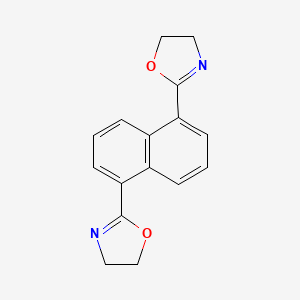
2,2'-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a naphthalene core, which is a polycyclic aromatic hydrocarbon, linked to two oxazole rings. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene-1,5-dicarboxylic acid with amino alcohols in the presence of dehydrating agents. The reaction is usually carried out under reflux conditions with solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The oxazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce dihydro derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its stability and electronic properties.
Wirkmechanismus
The mechanism by which 2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s oxazole rings can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. Additionally, the naphthalene core can participate in aromatic stacking interactions, further stabilizing the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole): This compound has a similar structure but with benzoxazole rings instead of oxazole rings.
2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another related compound with different substituents on the oxazole rings.
Uniqueness
2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) is unique due to its specific arrangement of oxazole rings and the naphthalene core. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields of research.
Eigenschaften
CAS-Nummer |
649536-54-9 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
2-[5-(4,5-dihydro-1,3-oxazol-2-yl)naphthalen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H14N2O2/c1-3-11-12(13(5-1)15-17-7-9-19-15)4-2-6-14(11)16-18-8-10-20-16/h1-6H,7-10H2 |
InChI-Schlüssel |
FNZSBEGQBIJYFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=N1)C2=CC=CC3=C2C=CC=C3C4=NCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one](/img/structure/B12604205.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
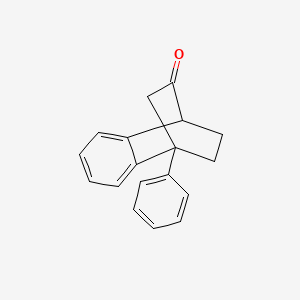
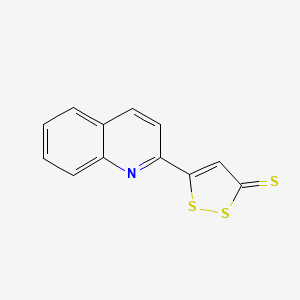
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
